An In-depth Technical Guide to (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide: Properties, Synthesis, and Characterization
An In-depth Technical Guide to (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a key chemical intermediate, notably in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and a framework for its analytical characterization. Understanding the attributes of this precursor is crucial for the efficient and controlled manufacturing of Sitagliptin and related pharmaceutical compounds. This document consolidates available data to serve as a vital resource for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Physical Properties
(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a fluorinated heterocyclic compound. The trifluoromethyl group significantly influences its chemical reactivity and stability.
Chemical Structure:
A 2D representation of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C6H9F3N4O | [1][2] |
| Molecular Weight | 210.16 g/mol | [1][2] |
| CAS Number | 763105-70-0, 849832-73-1 | [3][4] |
| IUPAC Name | 2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide | [4] |
| Melting Point | 141 °C (decomposition) | [3] |
| Appearance | White solid | [3] |
| Storage Temperature | 2-8°C, protected from light, sealed in dry conditions | [4] |
| pKa (predicted) | 6.53 ± 0.20 | [2] |
| LogP (predicted) | 0.21970 | [2] |
| Density (predicted) | 1.60 ± 0.1 g/cm³ | [2] |
| Topological Polar Surface Area | 65.5 Ų | [5] |
It is important to note that multiple CAS numbers are associated with this compound in various databases. Researchers should verify the specific identifier associated with their starting materials. For the purpose of this guide, 763105-70-0 and 849832-73-1 are the most frequently cited.
Synthesis Protocol
(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a known intermediate in the synthesis of Sitagliptin. The following protocol is adapted from patent literature, which describes its preparation.
Reaction Scheme:
General synthesis pathway for the target compound.
Detailed Experimental Protocol:
This protocol is based on the synthesis described in patent WO2010122578A2[6].
Materials:
-
Hydrazine hydrate
-
Ethyl trifluoroacetate
-
Acetonitrile
Procedure:
-
A solution of hydrazine hydrate (100 grams) in acetonitrile (500 ml) is prepared in a suitable reaction vessel.
-
The solution is cooled to a temperature of 10-15 °C.
-
Ethyl trifluoroacetate (274 grams) is then added slowly to the reaction mixture while maintaining the temperature between 10-15 °C.
-
The reaction mixture is stirred for 1.5 hours at the same temperature.
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After the completion of the reaction, the mixture is cooled to a temperature range of -5 to 5 °C.
Note: The patent describes this as the preparation of the trifluoroacetohydrazide intermediate. The subsequent reaction with a piperazine precursor to form the final product is implied within the context of Sitagliptin synthesis.
Causality Behind Experimental Choices:
-
Slow Addition of Ethyl Trifluoroacetate: The reaction between hydrazine hydrate and ethyl trifluoroacetate is exothermic. Slow addition helps to control the reaction temperature and prevent the formation of byproducts.
-
Low-Temperature Conditions: Maintaining a low temperature (10-15 °C and subsequently -5 to 5 °C) is crucial for controlling the reaction rate and improving the yield and purity of the product.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stability of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. As this compound is an impurity and intermediate of Sitagliptin, established analytical methods for Sitagliptin can be adapted for its analysis.[1][2][7]
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations/Data |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | A single major peak corresponding to the compound with a specific retention time. The method can be validated for linearity, accuracy, and precision. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the calculated molecular weight (210.16 g/mol ). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of the chemical environment of protons and carbons. | Specific chemical shifts and coupling constants for the protons and carbons in the piperazine ring, the hydrazide moiety, and the trifluoromethyl group. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C=O, C-N, and C-F bonds. |
While specific experimental spectral data for this compound is not widely available in the public domain, researchers can predict the expected spectral features based on its chemical structure.
Biological Activity and Significance
The primary significance of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide lies in its role as a precursor in the synthesis of Sitagliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[8] DPP-4 inhibitors are a class of oral anti-diabetic drugs used for the treatment of type 2 diabetes mellitus.
DPP-4 Inhibition Pathway:
Mechanism of action of DPP-4 inhibitors like Sitagliptin.
The synthesis of highly pure and well-characterized (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a critical step in ensuring the quality and efficacy of the final active pharmaceutical ingredient, Sitagliptin.
Conclusion
(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a molecule of significant interest in pharmaceutical manufacturing. This technical guide has provided a consolidated overview of its physical properties, a detailed synthesis protocol derived from patent literature, and a framework for its comprehensive analytical characterization. For researchers and professionals in the field, a thorough understanding of this key intermediate is paramount for the successful development and production of Sitagliptin and other related therapeutic agents. Further research to publish detailed experimental characterization data would be a valuable contribution to the scientific community.
References
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A simple, precise, and accurate RP-HPLC method has been developed and validated for the impurities in SITAGLIPTIN tablets. IJRPR. (URL: [Link])
-
(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. LookChem. (URL: [Link])
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Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. National Institutes of Health. (URL: [Link])
- Process for the preparation of sitagliptin and its intermediates.
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Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry. (URL: [Link])
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Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers. (URL: [Link])
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(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. Veeprho. (URL: [Link])
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Acetic acid, trifluoro-, (2Z)-piperazinylidenehydrazide. PubChem. (URL: [Link])
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(Z)-2,2,2-Trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. Pharmaffiliates. (URL: [Link])
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